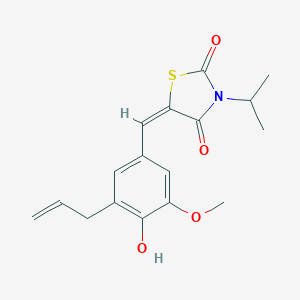
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone, also known as CHAP, is a small molecule inhibitor that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has shown promise as a tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone involves the inhibition of various enzymes and proteins. Specifically, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to bind to the active site of the proteasome, preventing the degradation of proteins that are involved in various cellular processes. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to inhibit the activity of JNK and p38 MAPK, two proteins that are involved in signaling pathways that regulate inflammation and apoptosis.
Biochemical and Physiological Effects:
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the proteasome, JNK, and p38 MAPK, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to have neuroprotective effects, and has been studied for its potential applications in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to study the role of these proteins in various biological processes, and to investigate potential therapeutic targets for a variety of diseases. However, one limitation of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone is its relatively low potency compared to other inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experiments.
Orientations Futures
There are several future directions for research on 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone. One potential area of study is the development of more potent inhibitors that can achieve higher levels of inhibition. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone could be studied for its potential applications in treating various diseases, including cancer and neurodegenerative diseases. Finally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone could be used as a tool for investigating the role of specific proteins and enzymes in various biological processes, which could lead to the development of new therapeutic targets.
Méthodes De Synthèse
The synthesis of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone involves a multi-step process that has been well-established in the literature. The first step involves the reaction of 2,4-dichloropyridazine with hydroxylamine to produce the intermediate 4-chloro-5-hydroxyamino-2,3-dichloropyridazine. This intermediate is then treated with sodium hydroxide to yield the final product, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone.
Applications De Recherche Scientifique
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been used extensively in scientific research as a tool for investigating various biological processes. This compound has been found to inhibit the activity of several enzymes and proteins, including the proteasome, JNK, and p38 MAPK. As a result, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been used to study the role of these proteins in a variety of cellular processes, including apoptosis, inflammation, and cancer.
Propriétés
Formule moléculaire |
C4H4ClN3O2 |
|---|---|
Poids moléculaire |
161.55 g/mol |
Nom IUPAC |
5-chloro-4-(hydroxyamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H4ClN3O2/c5-3-2(8-10)1-6-7-4(3)9/h1,10H,(H2,7,8,9) |
Clé InChI |
NGNYUVPNBAQMFQ-UHFFFAOYSA-N |
SMILES |
C1=NNC(=O)C(=C1NO)Cl |
SMILES canonique |
C1=NNC(=O)C(=C1NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)

![Ethyl 4-[5-({2,5-dioxo-1-[2-oxo-2-(4-toluidino)ethyl]imidazolidin-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B286232.png)
![ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B286233.png)

![(5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286238.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286239.png)
![1-phenyl-3-propyl-2-thioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B286241.png)
![2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286242.png)
![3-Isopropyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B286243.png)
![(5E)-1-(3-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286244.png)
![(5E)-3-(propan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B286247.png)
![(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286251.png)
![2-[4-(4-isopropylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B286252.png)